molecular formula C9H10O B3415870 1-phenylprop-2-en-1-ol CAS No. 42273-76-7

1-phenylprop-2-en-1-ol

Cat. No.: B3415870
CAS No.: 42273-76-7
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N
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Description

1-Phenylprop-2-en-1-ol, also known as 3-phenylpropene-3-ol, is an organic compound with the molecular formula C9H10O. It is characterized by a phenyl group attached to a propenol structure. This compound is known for its applications in various fields, including polymer synthesis, catalysis, and pharmaceuticals, due to its unique chemical properties .

Mechanism of Action

Target of Action

1-Phenylprop-2-en-1-ol, also known as alpha-Vinylbenzyl alcohol, is a molecular structural unit used for synthesizing polymers, catalysts, drugs, and more . It has been reported to exhibit biological activities, including antifungal and anti-inflammatory effects . .

Mode of Action

It’s known that when treated with dilute sulfuric acid, it rearranges to an isomer, which is indicated by a shift in uv absorption . This suggests that the compound may undergo structural changes under certain conditions, potentially altering its interaction with its targets.

Biochemical Pathways

Given its reported antifungal and anti-inflammatory activities , it may be inferred that it interacts with pathways related to these biological processes

Result of Action

Given its reported antifungal and anti-inflammatory activities , it can be inferred that the compound may inhibit the growth of certain fungi and modulate inflammatory responses

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it’s known that the compound can rearrange to an isomer when treated with dilute sulfuric acid , suggesting that its structure and activity may be sensitive to changes in the chemical environment.

Preparation Methods

1-Phenylprop-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with acetaldehyde in the presence of a base, followed by reduction. Another method includes the use of ethynylmagnesium bromide with benzaldehyde in tetrahydrofuran, followed by hydrolysis . Industrial production methods often involve catalytic hydrogenation of phenylpropenone derivatives under controlled conditions .

Chemical Reactions Analysis

1-Phenylprop-2-en-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium permanganate, and palladium catalysts. Major products formed from these reactions include phenylpropenone, phenylpropanol, and various substituted derivatives .

Scientific Research Applications

1-Phenylprop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing polymers and catalysts.

    Biology: The compound exhibits antifungal and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It is explored for its potential therapeutic effects due to its biological activities.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

1-Phenylprop-2-en-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a phenyl group with a propenol structure, providing a balance of reactivity and stability that is valuable in various applications .

Properties

IUPAC Name

1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJQVRGRPHIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346753
Record name 1-Phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4393-06-0, 42273-76-7
Record name Benzyl alcohol, alpha-vinyl-
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Record name Phenylvinylcarbinol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylprop-2-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Vinylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the anionotropic rearrangement of 1-phenylprop-2-en-1-ol?

A: This reaction serves as a model system to investigate the relative strength of Lewis acids. By measuring the rate of rearrangement catalyzed by different Lewis acids, researchers can rank their catalytic activity. This information is valuable for understanding Lewis acid-catalyzed reactions and designing new synthetic strategies. [, ]

Q2: Which Lewis acids have been studied for their catalytic activity in the anionotropic rearrangement of this compound?

A: A wide range of metal and non-metal chlorides have been investigated, including aluminum(III) chloride, antimony(III) chloride, antimony(V) chloride, boron(III) chloride, gallium(III) chloride, phosphorus(III) chloride, phosphorus(V) chloride, phosphoryl chloride, tin(IV) chloride, titanium(IV) chloride, and zinc(II) chloride. [, ]

Q3: How does the structure of the tin(IV) chloride catalyst influence its catalytic activity in the rearrangement of this compound?

A: The rate of rearrangement is highly dependent on the substituents attached to the tin center. Generally, electron-withdrawing substituents increase the Lewis acidity of the tin(IV) chloride catalyst, leading to higher reaction rates. For example, tin(IV) chloride (SnCl4) exhibits the highest catalytic activity, followed by phenyltin(IV) trichloride (PhSnCl3), while dialkyltin(IV) dichlorides (R2SnCl2) are considerably less active. []

Q4: What is the role of phosphoryl chloride in the tin(II) chloride-catalyzed rearrangement of this compound?

A: The addition of phosphoryl chloride (POCl3) to tin(II) chloride (SnCl2) dramatically enhances its catalytic activity. This effect is attributed to the formation of a highly active species, proposed to be SnCl2·POCl3, which exhibits synergistic catalysis. This highlights the importance of catalyst-activator interactions in influencing reaction rates. []

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